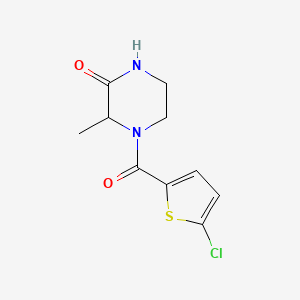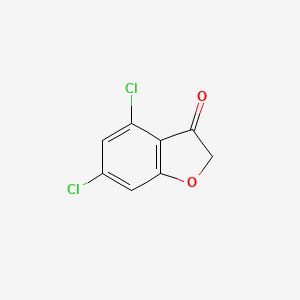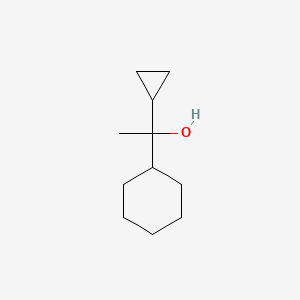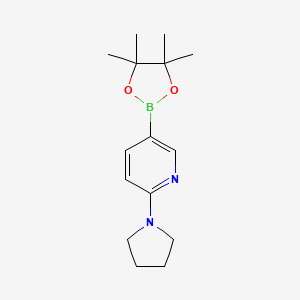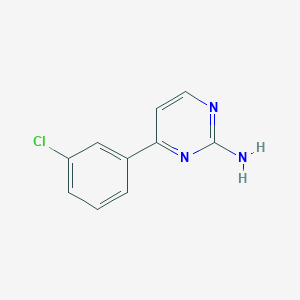
4-(3-Chlorophenyl)pyrimidin-2-amine
Übersicht
Beschreibung
“4-(3-Chlorophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C10H8ClN3 . It has a molecular weight of 205.65 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a 3-chlorophenyl group . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Its InChI Code is 1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H, (H2,12,13,14) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Synthesis Techniques : A variety of synthesis methods for related pyrimidine derivatives have been developed. For instance, a series of 2-substituted 3-(4-chlorophenyl)-pyrimidine derivatives were synthesized via an aza-Wittig reaction, showcasing a method for producing similar chlorophenyl pyrimidine compounds (Liu, He, & Ding, 2007).
Crystal Structures : The crystal structure of N-(4-chlorophenyl)-pyrimidine derivatives has been studied, revealing how molecules form inversion dimers via hydrogen bonds, providing insights into the structural properties of similar compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Quantum Chemical Characterization
- Hydrogen Bonding Sites : Quantum chemical methods have been used to characterize hydrogen bonding sites in pyrimidine compounds. This research helps in understanding the molecular interactions and bonding characteristics of pyrimidine derivatives, including 4-(3-Chlorophenyl)pyrimidin-2-amine (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Biological and Medicinal Applications
Anticancer Properties : Pyrimidine derivatives clubbed with other molecular groups have shown promising results in in vitro anticancer activity screenings. This suggests potential research avenues for this compound in oncological studies (Rashid, Husain, Shaharyar, Mishra, Hussain, & Afzal, 2014).
Antihypertensive Activity : Similar pyrimidine derivatives have been evaluated for antihypertensive activity, indicating a potential area of research for this compound in cardiovascular health (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Synthesis Methodologies
Microwave-Assisted Synthesis : Research has explored microwave-assisted synthesis methods for pyrimidine derivatives, providing efficient and high-yield production techniques that could be applicable to this compound (Zong, Gu, Zhang, Jin, & Sun, 2018).
One-Pot Synthesis : One-pot synthesis methods for similar compounds have been developed, offering streamlined and efficient production approaches (Adib, Ghazvini, Soheilizad, Saeedi, Tajbakhsh, & Amanlou, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 4-(3-Chlorophenyl)pyrimidin-2-amine may also interact with various biological targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities , suggesting that this compound may also impact multiple biochemical pathways.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Biochemische Analyse
Biochemical Properties
4-(3-Chlorophenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . The compound’s interaction with PLK4 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting cell proliferation.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines, including breast cancer cells . It induces cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity and preventing centriole duplication . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it exhibits good plasma stability and liver microsomal stability, with a half-life of over 289.1 minutes and 145 minutes, respectively
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects. At higher doses, it may lead to toxicity and adverse effects on cellular function . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to form metabolites that are excreted from the body . Understanding its metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to diffuse easily into cells, where it accumulates in specific compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBPDWBNXTLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694984 | |
| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913322-47-1 | |
| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


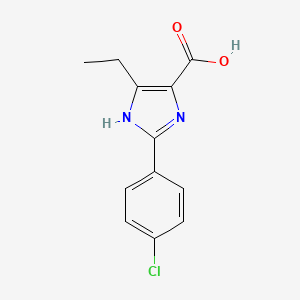
![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)


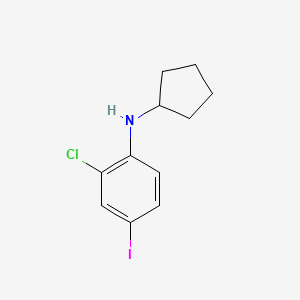
![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
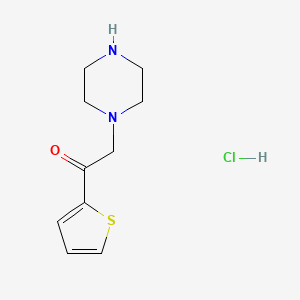
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
